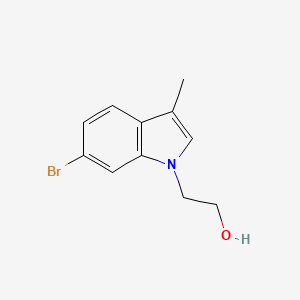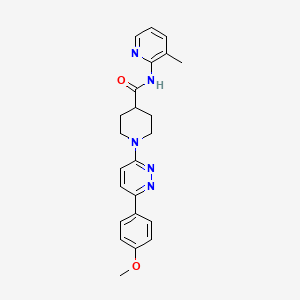
2-(6-Bromo-3-methylindol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole compounds, such as 2-(6-Bromo-3-methylindol-1-yl)ethanol, often involves the construction of the indole ring system, which is one of the most abundant and important heterocycles in nature . Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is substituted at the 6-position with a bromine atom and at the 3-position with a methyl group. An ethanolic group (-CH2-CH2-OH) is attached to the 1-position of the indole ring.Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions
Fluorescent Sensing of Metal Ions : The development of selective fluorescent probes based on modified indole structures for detecting metal ions in biological systems illustrates the utility of such compounds in chemical sensing. For instance, a naphthalene-based probe was designed for selective detection of Al3+ ions at physiological pH, demonstrating the potential for indole derivatives in bioimaging and environmental monitoring (Banerjee et al., 2012).
Protective Groups in Polymer Chemistry
Protective Groups for Carboxylic Acids : The use of certain ethanols as protective groups for carboxylic acids in polymer chemistry showcases their importance in synthesizing and manipulating complex organic molecules. For example, 2-(pyridin-2-yl)ethanol serves as a protective group for methacrylic acid, demonstrating the versatility of ethanol derivatives in facilitating specific chemical transformations and the creation of advanced materials (Elladiou & Patrickios, 2012).
Synthesis of Bioactive Compounds
Intermediate for Synthesis of Bioactive Molecules : Ethanol derivatives can serve as key intermediates in the synthesis of bioactive compounds, including pharmaceuticals. Research has shown the synthesis of indole and bromoindole derivatives as intermediates for producing compounds with potential therapeutic applications. This area of study underscores the role of specialized ethanol derivatives in medicinal chemistry and drug development (Hao, 2008).
Extraction and Separation Processes
Extraction of Alcohols from Water : The investigation of ionic liquids for the extraction of alcohols from aqueous solutions highlights the significance of ethanol derivatives in improving separation processes. Such studies can lead to more efficient and environmentally friendly methods for alcohol recovery from fermentation broths, which is crucial for biofuel production and industrial chemistry (Chapeaux et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of the compound 2-(6-Bromo-3-methylindol-1-yl)ethanol are currently unknown. This compound is an indole derivative , and indole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
The mode of action of this compound is not well-studied. As an indole derivative, it may interact with its targets in a manner similar to other indole compounds. Indole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the activity of the target .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell signaling, and metabolism .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As an indole derivative, it may share some pharmacokinetic properties with other indole compounds. For example, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Indole derivatives are known to have a wide range of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-(6-bromo-3-methylindol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-7-13(4-5-14)11-6-9(12)2-3-10(8)11/h2-3,6-7,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIFXHHKSYIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)Br)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553872-14-2 |
Source


|
| Record name | 2-(6-bromo-3-methyl-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2704639.png)
![3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2704642.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2704643.png)
![methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2704646.png)
![3-[4,8-Dimethyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid](/img/structure/B2704647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2704649.png)

![1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2704651.png)


![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)
![3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2704661.png)
